

An In-depth Technical Guide to the Chemical and Biological Profile of Ladanein

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Compound of Interest

Compound Name: *Ladanein*

Cat. No.: *B1674318*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring flavonoid belonging to the flavone subclass.[1][2] Specifically, it is classified as a 7-O-methylated flavonoid.[3] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, anticancer, and antioxidant properties.[2][4] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and associated experimental methodologies of **Ladanein** to support further research and drug development efforts.

Chemical Structure and Properties

Ladanein is a dimethoxyflavone that is structurally related to scutellarein.[2] The key chemical identifiers and properties of **Ladanein** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one	[1][5]
CAS Number	10176-71-3	[1][5]
Molecular Formula	C ₁₇ H ₁₄ O ₆	[1][5]
Molecular Weight	314.29 g/mol	[1][5]
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O</chem>	[1][5]
InChI Key	UUQJTIHOVGMQIH-UHFFFAOYSA-N	[1][5]

Biological Activities and Quantitative Data

Ladanein has demonstrated a range of biological activities, with the most prominent being its antiviral effects against Hepatitis C Virus (HCV), cytotoxic activity against various leukemia cell lines, and potent antioxidant properties.

Antiviral Activity

Ladanein is an effective anti-HCV agent.[2] It has been shown to inhibit HCV entry into host cells with a pangenotypic effect.[6] The proposed mechanism involves the disruption of the viral particle's interaction with the host cell.

Anticancer Activity

Ladanein has exhibited moderate cytotoxic activity against several human leukemia cell lines, including imatinib-resistant strains.[7] It was found to be active against K562, K562R, and 697 human leukemia cell lines, but inactive against MOLM13 and normal human peripheral blood mononuclear cells, suggesting a degree of selectivity.[7]

Antioxidant Activity

As a phenolic compound, **Ladanein** possesses significant antioxidant activity.[5] It has been shown to be a more effective radical scavenger than the non-phenolic diterpene, ent-13-epi-manoyloxide, in DPPH assays.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of **Ladanein**.

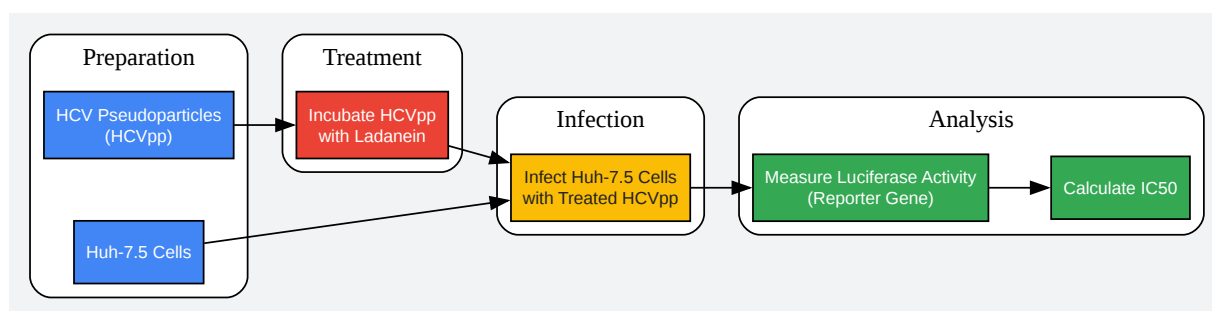
Biological Activity	Cell Line/Assay	IC ₅₀ /Activity Range	Reference(s)
Antiviral (Anti-HCV)	HCV J6/JFH1 (genotype 2a)	2.5 µM	[3]
Primary Human Hepatocytes	10 µM	[3]	
Various HCV genotypes	0.74 - 4.14 µM	[6]	
Anticancer (Cytotoxicity)	K562 (human leukemia)	20-40 µM	[7]
K562R (imatinib-resistant leukemia)	20-40 µM	[7]	
697 (human leukemia)	20-40 µM	[7]	
Antioxidant	DPPH radical scavenging	5.3 ± 0.3 µg/mL	[5]

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms and signaling pathways modulated by **Ladanein** are still under active investigation, current evidence and studies on structurally related flavonoids provide valuable insights.

Antiviral Mechanism of Action: HCV Entry Inhibition

The antiviral activity of **Ladanein** against HCV is primarily attributed to the inhibition of viral entry into the host cell.[3] While the exact molecular interactions are yet to be fully elucidated, it is proposed that **Ladanein**, like other methoxylated flavones, may interact with the HCV envelope glycoproteins, thereby preventing their attachment to cellular receptors. The following diagram illustrates a potential workflow for investigating the HCV entry inhibition mechanism of **Ladanein**.



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Workflow for HCV Entry Inhibition Assay.

Anticancer Mechanism of Action

The cytotoxic effects of **Ladanein** on leukemia cells suggest the induction of apoptosis. Flavonoids are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF- κ B pathways. While direct evidence for **Ladanein**'s impact on these pathways is pending, it is plausible that its anticancer activity involves the modulation of pro- and anti-apoptotic proteins, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of **Ladanein**'s biological activities.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **Ladanein** on leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., K562, K562R, 697)
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **Ladanein** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Seed the leukemia cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
- Prepare serial dilutions of **Ladanein** in the culture medium.
- Add 100 μ L of the **Ladanein** dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

HCV Pseudoparticle (HCVpp) Entry Assay

Objective: To assess the inhibitory effect of **Ladanein** on HCV entry.

Materials:

- HCVpp expressing a reporter gene (e.g., luciferase)
- Huh-7.5 cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- **Ladanein** stock solution (in DMSO)
- Luciferase assay reagent
- White-walled 96-well plates
- Luminometer

Procedure:

- Seed Huh-7.5 cells in a white-walled 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- Pre-incubate the HCVpp with various concentrations of **Ladanein** for 1 hour at 37°C.
- Remove the medium from the Huh-7.5 cells and infect them with the **Ladanein**-treated HCVpp.
- Incubate the plates for 4-6 hours at 37°C.
- Replace the inoculum with fresh culture medium and incubate for an additional 72 hours.
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- Calculate the percentage of inhibition of HCV entry and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of **Ladanein**.

Materials:

- **Ladanein** solution (in methanol)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
- Methanol
- 96-well microplates
- Microplate reader

Procedure:

- Prepare different concentrations of **Ladanein** in methanol.
- Add 100 μ L of each **Ladanein** concentration to the wells of a 96-well plate.
- Add 100 μ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- A control containing methanol and DPPH solution is also prepared.
- The percentage of radical scavenging activity is calculated using the formula: $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$.
- The IC₅₀ value is determined from a plot of scavenging activity against the concentration of **Ladanein**.

Conclusion

Ladanein is a promising natural flavonoid with significant potential in the fields of antiviral and anticancer drug discovery. Its well-defined chemical structure and demonstrated biological activities provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the specific molecular targets and signaling pathways

modulated by **Ladanein** to fully understand its mechanism of action and to optimize its therapeutic potential. The experimental protocols detailed in this guide offer a standardized approach for the continued investigation of this and other related bioactive compounds.

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